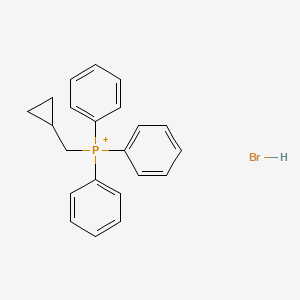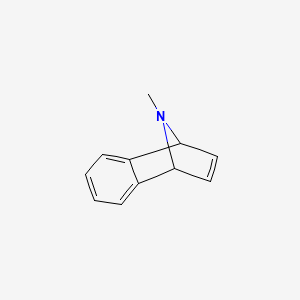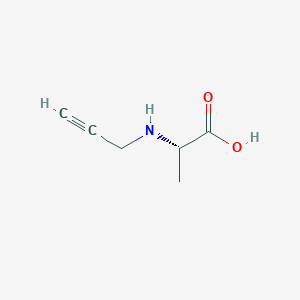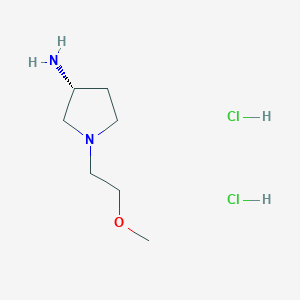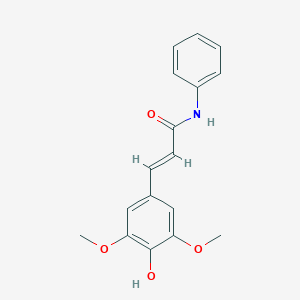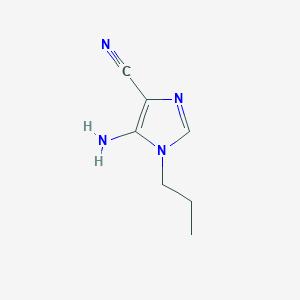![molecular formula C7H10N2 B12824863 5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)
5-Azaspiro[2.4]heptane-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azaspiro[24]heptane-7-carbonitrile is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-7-carbonitrile typically involves the cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate. This reaction is catalyzed by copper complexes such as Cu(CH3CN)4BF4 in the presence of ligands like TF-BiphamPhos . The reaction conditions usually involve stirring the reactants in dichloromethane at room temperature under an argon atmosphere.
Industrial Production Methods
For industrial-scale production, methods such as the Curtius rearrangement and Hofmann degradation are employed to synthesize intermediates like tert-butyl (7S)-5-azaspiro[2.4]heptane-7-ylcarbamate . These methods are advantageous due to their simplicity, high optical purity of the product, and suitability for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Azaspiro[2.4]heptane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitrile groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base are used.
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, or substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
5-Azaspiro[2.4]heptane-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Azaspiro[2.4]heptane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Azaspiro[2.4]heptane: A structurally similar compound without the nitrile group.
7-Azaspiro[2.5]octane: A compound with a similar spirocyclic structure but a different ring size.
5-Azaspiro[3.4]octane: Another spirocyclic compound with a different ring size and nitrogen position.
Uniqueness
5-Azaspiro[2.4]heptane-7-carbonitrile is unique due to its specific spirocyclic structure and the presence of a nitrile group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H10N2 |
|---|---|
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
5-azaspiro[2.4]heptane-7-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-3-6-4-9-5-7(6)1-2-7/h6,9H,1-2,4-5H2 |
Clave InChI |
VTOHGAOQGYSWRO-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CNCC2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


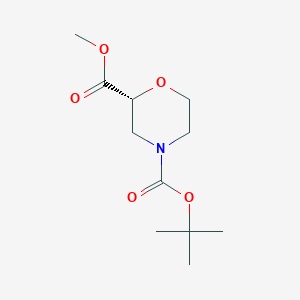
![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)
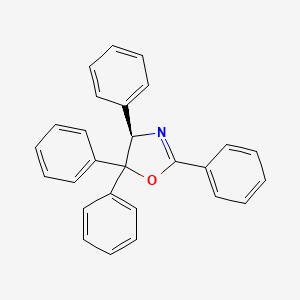
![(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12824805.png)
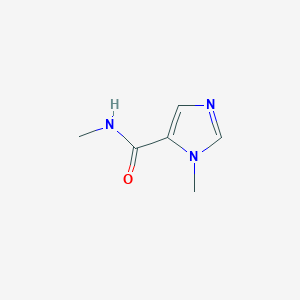
![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
